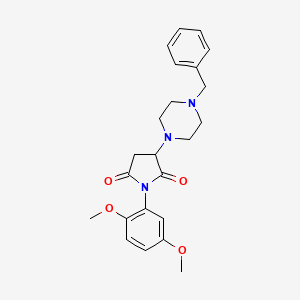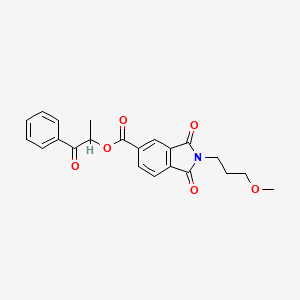
3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a benzyl group, and a pyrrolidine-2,5-dione structure. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Pyrrolidine-2,5-dione: The final step involves the formation of the pyrrolidine-2,5-dione structure through a cyclization reaction involving the dimethoxyphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their pharmacological activities. They may exhibit properties such as anti-inflammatory, analgesic, or antipsychotic effects. Research may involve in vitro and in vivo studies to evaluate their therapeutic potential.
Industry
In the industrial sector, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals. Their unique chemical properties make them valuable for various applications.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors such as serotonin or dopamine receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channels to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the dimethoxy groups, which may affect its pharmacological properties.
3-(4-Methylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of a benzyl group, potentially altering its reactivity and biological activity.
Uniqueness
3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the benzyl and dimethoxyphenyl groups. These structural features may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-29-18-8-9-21(30-2)19(14-18)26-22(27)15-20(23(26)28)25-12-10-24(11-13-25)16-17-6-4-3-5-7-17/h3-9,14,20H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHUYMDQFRSUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Bromo-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044832.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4044839.png)
![N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B4044844.png)
![[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl] furan-2-carboxylate](/img/structure/B4044862.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B4044873.png)
![N-[3-(4-bromo-2-methylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4044886.png)
![ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4044894.png)
![4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4044897.png)

![1-Benzyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B4044905.png)
![4-[(2,5-dimethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B4044924.png)
![2,2-dimethyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B4044933.png)
![Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4044934.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4044946.png)
